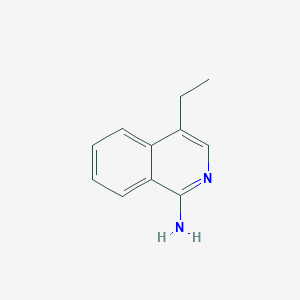
3-Methoxy-1-propanol methanesulphonate
Descripción general
Descripción
3-Methoxy-1-propanol methanesulphonate is an organic compound with the molecular formula C5H12O4S. It is a sulfonate ester derived from methanesulfonic acid and 3-methoxypropanol. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-1-propanol methanesulphonate can be synthesized through the esterification of methanesulfonic acid with 3-methoxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 3-methoxypropyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-1-propanol methanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, 3-methoxypropyl methanesulfonate can hydrolyze to yield methanesulfonic acid and 3-methoxypropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction. Sulfuric acid or sodium hydroxide can be used as catalysts.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.
Hydrolysis: The major products are methanesulfonic acid and 3-methoxypropanol.
Aplicaciones Científicas De Investigación
3-Methoxy-1-propanol methanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-methoxypropyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic Acid: A strong acid used in various industrial processes.
Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.
Methyl Methanesulfonate: Another alkylating agent with applications in DNA research.
Uniqueness
3-Methoxy-1-propanol methanesulphonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methoxypropyl group provides distinct reactivity compared to other methanesulfonate esters, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C5H12O4S |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
3-methoxypropyl methanesulfonate |
InChI |
InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3 |
Clave InChI |
FRQCAZXFZRBMRX-UHFFFAOYSA-N |
SMILES canónico |
COCCCOS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

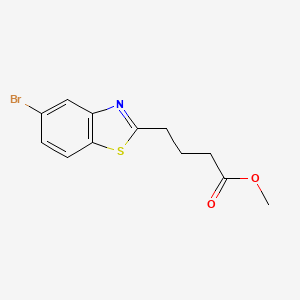
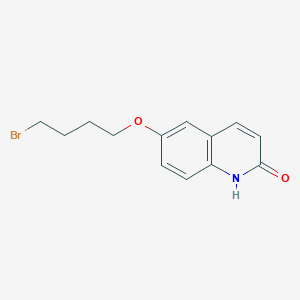
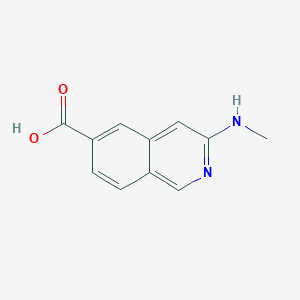
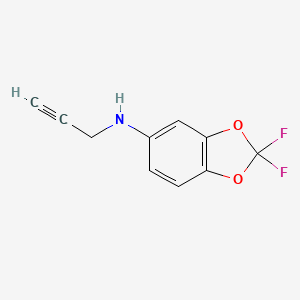




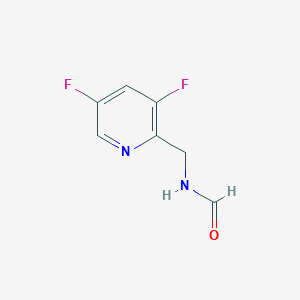

![7,8-Dimethyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8477809.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 8-methyl-3-(1H-tetrazol-5-yl)-](/img/structure/B8477810.png)
